N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine
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Overview
Description
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then functionalized with the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium chloride, in the presence of ligands like Xantphos, has been reported to be effective in synthesizing related compounds .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide
Reducing Agents: Sodium borohydride
Catalysts: Palladium chloride, Xantphos
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound may also interact with other pathways, such as those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: Shares the dichlorophenyl group and exhibits similar anti-inflammatory properties.
2,6-Dichlorophenylacetic acid: Another compound with the dichlorophenyl group, used in various chemical syntheses.
Uniqueness
2-{2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is unique due to its combination of a thiazole ring and an acetamido group, which confer specific chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H12Cl2N2O3S |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-7(14(20)21)17-11(19)5-8-6-22-13(18-8)12-9(15)3-2-4-10(12)16/h2-4,6-7H,5H2,1H3,(H,17,19)(H,20,21)/t7-/m0/s1 |
InChI Key |
HGBZYEHCMXHKKU-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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